Journal Name:Materials and Corrosion
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IF:0
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Materials and Corrosion ( IF 0 ) Pub Date: 2023-06-24 , DOI:
10.1093/chromsci/bmad045
A method was developed to determine glyphosate and their metabolites in water. The widespread use of this herbicide in agricultural activities worldwide, despite the reported adverse effects on both the environment and health, is a cause for concern and makes it necessary to monitor its presence through a method that guarantees the determination at trace levels. A direct extraction of the analytes with phosphate buffer was performed with subsequent derivatization with 9-fluorenylmethyl chloroformate. The quantification was determined by Ultra Performance Liquid Chromatography-tandem mass spectrometer. The method was validated through the following parameters: selectivity, detection and quantification limits, linearity, accuracy, precision and uncertainty. The average recoveries ranged between 94.08 and 103.31%. Additionally, detection limits from 0.396 to 0.433 μg/L, and the quantification limit was 5.0 μg/L for all the analytes evaluated. In terms of linearity and precision, the results obtained were in the ranges considered adequate (R2 ≥ 0.99 and CV ≤ 20%), the estimated expanded uncertainty was 12.95, 11.15 and 13.83% for glyphosate, aminomethylphosphonic acid and glufosinate, respectively. This method was successfully applied for the determination of the target analytes in irrigation water samples, detecting concentrations of aminomethylphosphonic acid over limit detection for some sampling sites.
Materials and Corrosion ( IF 0 ) Pub Date: 2023-01-14 , DOI:
10.1093/chromsci/bmac109
The current research work describes the development of a simple, fast, sensitive and efficient bioanalytical UPLC/MS–MS method for the simultaneous estimation of diclofenac and resveratrol in mice skin samples. Quetiapine was used as an internal standard (IS). Analytical separation was performed on ACQUITY UPLC C18 Column (2.1 × 100 mm; 1.7 μm) using ammonium acetate (5 mM) in water and methanol (B) with isocratic elution at ratio of (50, 50 v/v) and flow rate of 0.4 mL/min. The duration of separation was maintained for 3 min. Electrospray ionization mass spectrometry in a positive and negative ionization mode was used for detection. Selective ion mode monitoring was used for the quantification of m/z 296.025> 249.93 for diclofenac, m/z 229.09 > 143.03 for resveratrol and MRM/ES+ve mode applied in m/z 384.25> 253.189 for IS transitions from parent to daughter ion. The lower detection and quantification limits were accomplished, and precision (repeatability and intermediate precision) with a coefficient of variation below 10% produced satisfactory results. The developed bioanalytical method was found to be useful for its suitability for the dermatokinetic evaluation of treatments through rat skin. Improvement in AUC (1.58-fold for diclofenac and 1.60-fold for resveratrol) and t1/2 in the dermis (2.13 for diclofenac and 2.21-fold for resveratrol) followed by epidermis was observed for diclofenac and resveratrol-loaded liposomal gel formulation over the conventional gel. Overall, the developed method for the dermatokinetic studies of the above-mentioned dual drugs-loaded liposome gel was found to be reproducible and effective for bioanalytical.
Materials and Corrosion ( IF 0 ) Pub Date: 2022-12-30 , DOI:
10.1093/chromsci/bmac105
An applicable method for the precise measurement of major carboxylesterase (CESs) activity in liver still limited. Clopidogrel and irinotecan are specific substrates for CES1 and CES2, respectively. Clopidogrel is metabolized to the inactive metabolite clopidogrel carboxylate (CCAM) by CES1. Irinotecan is metabolized to the active metabolite 7-ethyl-10-hydroxycamptothecin (SN-38) by CES2. In the present study, the LC-MS/MS method for the determination of CCAM and SN-38 were separately developed to characterize the metabolic activities of CES1 and CES2 in mouse liver microsomal. CCAM was separated on a Ecosil ODS column with an isocratic mobile phase consisted of 5 mmol/L ammonium formate and 0.1% formic acid in water and acetonitrile (15:85, V:V) at a flow rate of 0.4mL/min. SN-38 was separated on a Waters symmetry C18 column with an gradient mobile phase consisted of 5 mmol/L ammonium formate and 0.1% formic acid in water and acetonitrile at a flow rate of 0.3 mL/min. Calibration curves were linear within the concentration range of 100-20,000 ng/mL for CCAM and 1-200 ng/mL for SN-38. The results of method showed excellent accuracy and precision. The recovery rate, matrix effect and stability inspection results were within the acceptance criteria. The optimized incubation conditions were as follows: protein concentration of microsomes were all 0.1 mg/mL, incubation time was 60 min for clopidogrel and 30 min for irinotecan, respectively. This method was sensitive and applicable for the determination of the activity of CESs in the mouse liver microsomes.
Materials and Corrosion ( IF 0 ) Pub Date: 2023-03-01 , DOI:
10.1093/chromsci/bmad016
Clobetasol Propionate is a highly strong corticosteroid that is used in a variety of topical medication formulations, including foam, ointment, lotion, spray and shampoo; with a dosage strength of 0.05% (w/w). The goal of this research was to identify and characterize a substantial unknown impurity (UK) detected during the stability testing of a Clobetasol Propionate foam pharmaceutical product in accelerated conditions (40°C and 75% relative humidity). Developing a single, robust and accurate HPLC method that is LC-MS compatible for quantifying all 14 potential Clobetasol Propionate impurities in therapeutic drugs is another goal. Preparative column chromatography was used to separate the impurity, and spectroscopic techniques like IR, NMR and MS were used to characterize its structure. The structure of isolated UK was effectively characterized and defined using spectroscopic data evaluation. The chromatographic method has also been validated according to the International Conference on Hominization's Q (2) quality guidelines. The isolated and characterized impurity had the same equivalence as the impurity found during stability testing. Precision, accuracy, linearity, robustness and ruggedness are all met in the method validation data.
Materials and Corrosion ( IF 0 ) Pub Date: 2023-02-18 , DOI:
10.1093/chromsci/bmad010
The aim of this study is to examine the interactions of composite materials obtained by adding single-walled carbon nanotubes (SWCNT) to polyetherimide (ULTEM) in different weight ratios with various organic solvents, and to evaluate the solubility of composites in these organic solvents. The characterization of prepared composites was performed with SEM analysis. Thermodynamic properties of ULTEM/SWCNT composites were determined by the inverse gas chromatography (IGC) method at 260–285°C in infinite dilution. According to the IGC method, the retention behaviors were examined by passing different organic solvent vapors over the composites used as stationary phase, and retention diagrams were drawn using the obtained retention data. Thermodynamic parameters including Flory–Huggins interaction parameters (${\chi}_{12}^{\infty }$), equation of state interaction parameters (${\chi}_{12}^{\ast }$), weight fraction activity coefficients in infinite dilution (${\Omega}_1^{\infty }$), effective exchange energy parameters (${\chi}_{\mathrm{eff}}$), partial molar sorption enthalpies ($\Delta{\overline{H}}_1^S$), partial molar dissolution enthalpies in infinite dilution ($\Delta{\overline{H}}_1^{\infty }$) and molar evaporation enthalpies ($\Delta{\overline{H}}_v$) were calculated using the linear retention diagrams. According to ${\chi}_{12}^{\infty }$, ${\chi}_{12}^{\ast }$, ${\Omega}_1^{\infty }$ and ${\chi}_{\mathrm{eff}}$ values, organic solvents were found to be poor solvents for composites at all temperatures. Besides, the solubility parameters of composites were determined by IGC method at infinite dilution.
Materials and Corrosion ( IF 0 ) Pub Date: 2023-06-06 , DOI:
10.1093/chromsci/bmad044
Materials and Corrosion ( IF 0 ) Pub Date: 2023-04-18 , DOI:
10.1093/chromsci/bmad032
A rapid, simple and highly sensitive stability-indicating reverse-phase high-performance liquid chromatographic technique, coupled with a photodiode array detector, was developed and validated for the estimation of Deferasirox (DFS). The chromatographic separation was achieved using a C-18 (250 × 4.6 mm, 5 μm) stationary phase and a mobile phase composed of 0.1% orthophosphoric acid and acetonitrile at a flow rate of 1 mL/min. The detection was carried out at a wavelength of 245 nm with a constant injection volume of 10 μL throughout the analysis. With an R2 value of 0.9996, the calibration curve was determined to be linear over an appropriate concentration range of 50–500 ng/mL. According to the International Conference on Harmonization (ICH) Q1 (R2) guideline, DFS was evaluated under stress conditions that included hydrolytic (acid, alkali and neutral), oxidative and thermal degradation. The findings demonstrated that significant degradation was observed in acidic degradation conditions, whereas drug substance was found to be stable when exposed to neutral, basic, oxidative and thermal degradation. The developed method was validated as per ICH guidelines. The developed method was employed successfully to estimate the amount of DFS in bulk and pharmaceutical formulation.
Materials and Corrosion ( IF 0 ) Pub Date: 2023-03-21 , DOI:
10.1093/chromsci/bmad020
An analytical method coupling pressurized liquid extraction (PLE), pre-concentration by thermal desorption (ATD) and analysis by GC/MSMS was developed for the quantification of pesticides in air and dust near vineyards crops to evaluate potential exposure of residents living near these crops. PLE was done using acetonitrile and extracts were concentrated under fume hood to 1 mL. 100 μL of the extract was spiked in a Tenax TA tube and internal standards and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide were added before thermal desorption at 300°C for 30 min. GC/MSMS analysis was done in MRM mode and limits of quantification and limits of detection were determined for each matrix (passive air sample, active air sample and dust). The method was applied in the field and shows good sensitivity and accuracy.
Materials and Corrosion ( IF 0 ) Pub Date: 2023-04-21 , DOI:
10.1093/chromsci/bmad031
A new, simple hight performance thin layer chromatography (HPTLC)-Spectrodensitometric strategy was created and approved for the synchronous estimation of four antibacterial specialists: ceftazidime (CEF), tazobactam (TAZ), tobramycin (TOB) and sulbactam (SUL). The four compounds were separated on TLC aluminum plates covered with silica gel 60 F254, using chloroform–acetonitrile–methanol–ammonia (4:1:0.5:0.15, v/v/v/v) as a mobile phase at 254 nm. Linear correlation was obeyed over the concentration ranges of 12.0–72.0, 2.0–12.0, 3.0–18.0 and 10.0–50.0 μg mL−1 for CEF, TAZ, TOB and SUL, respectively. The proposed approach is efficient, repeatable and convenient as a flexible method for the quality control of diverse combinations of these pharmaceuticals in various pharmaceutical preparations, with high percent recoveries that are highly consistent with labeled data. When the findings of the proposed technique were compared to those of the comparison methods, there were no critical contrasts in terms of precision and accuracy.
Materials and Corrosion ( IF 0 ) Pub Date: 2023-06-21 , DOI:
10.1093/chromsci/bmad043
A reverse phase high-performance liquid chromatography (HPLC) method has been developed for the quantification of a typical drug Dasatinib (DST) and its related impurities in pharmaceuticals. Kinetex C18 (4.6 × 150 mm, 5 μm) column was used in the chromatographic separations, using buffer (1.36 g of KH2PO4 in 1000 mL of water, pH = 7.8; adjusted with diluted KOH solution) with solvent as acetonitrile and mode of elution as the gradient. The flow rate is 0.9 mL/min, column oven temperature as 45°C and the overall gradient run time as 65 min. The developed method was found to produce symmetric and good separation between the process-related and degradation impurities. Method optimization is achieved with photodiode array at 305 nm over the concentration range of 0.5 mg/mL and degradation studies were carried out under acidic, alkaline, oxidative, photolytic and thermal conditions to demonstrate the stability indicating capability of the method. Two major impurities were found in forced degradation studies in the HPLC analysis, the unknown, acid degradants were enriched and isolated by preparative HPLC, then characterized through high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy and Fourier transform infrared spectroscopy. The unknown acid degradation impurity was showing Exact Mass of 521.11, molecular formula C22H25Cl2N7O2S and its chemical name as 2-(5-chloro-6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide. Another impurity (oxidative degradant) found as known DST N-oxide Impurity-L and its chemical name as 4-(6-((5-((2-chloro-6-methylphenyl) carbamoyl) thiazol-2-yl) amino)-2-methylpyrimidin-4-yl)-1-(2-hydroxyethyl) piperazine 1-oxide. The analytical HPLC method was further validated as per ICH guidelines.
Supplementary Information
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